(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid
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Overview
Description
The compound “®-1-Boc-3-pyrrolidinecarboxylic acid” is a heterocyclic building block . It has a molecular weight of 215.25 and its empirical formula is C10H17NO4 .
Molecular Structure Analysis
The molecular structure of “®-1-Boc-3-pyrrolidinecarboxylic acid” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC@HC(O)=O
. Physical And Chemical Properties Analysis
“®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C . It has an optical activity of [α]/D -15.0, c = 0.5% in chloroform . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Quantum Chemical Investigation
The molecular properties of compounds related to (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid, including electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy, have been studied using Density Functional Theory (DFT) and quantum chemical calculations (Bouklah et al., 2012).
Catalytic Hydrogenation and Synthesis
The compound has been involved in the catalytic hydrogenation process to produce pyrrolidine-2-acetic acid derivatives. This process is important in synthesizing azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole, which highlights its role in creating complex molecular structures (Gilchrist et al., 1997).
Divergent Synthesis and Reaction Mechanism Studies
The compound has been used in divergent synthesis processes involving enamines, leading to the creation of various molecular structures. The study of these reactions provides insights into different reaction mechanisms, including [4+2] cycloaddition and domino addition/cyclization pathways (Rossi et al., 2007).
Synthesis of Aldehyde Building Blocks
It has been used in synthesizing aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These building blocks play a crucial role in combinatorial solid phase synthesis, which is significant for creating novel peptide isosteres (Groth & Meldal, 2001).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, where the compound is substituted at the 4-position, demonstrates its utility in creating bioactive molecules (Petz et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLGMVQUPDUFBZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid |
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